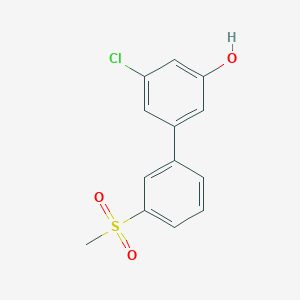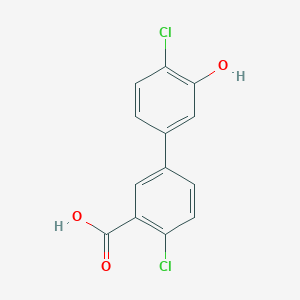
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% (2C5F3MCP) is a phenolic compound that has been used in various scientific research applications. It is a chlorinated phenolic compound and is used in a variety of laboratory experiments. 2C5F3MCP has been used in synthetic organic chemistry, as well as in biochemical and physiological research.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has been used in various scientific research applications. It has been used in organic synthesis as an intermediate in the synthesis of other organic compounds. It has also been used in biochemical and physiological research as a tool to study enzyme-catalyzed reactions. Additionally, 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has been used in drug design and synthesis.
Mecanismo De Acción
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% is a chlorinated phenolic compound that is capable of binding with enzymes and other proteins. This binding is believed to be mediated by hydrogen bonding and hydrophobic interactions. It is also believed to be capable of forming complexes with other molecules, such as metal ions, which can affect its activity.
Biochemical and Physiological Effects
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has been shown to affect the activity of various enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the metabolism of fatty acids. Additionally, 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% is a potent inhibitor of certain enzymes and proteins, so it is important to use it with caution in experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%. One potential direction is to further study the mechanism of action of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% and its effects on various enzymes and proteins. Additionally, further research could be done to investigate the potential therapeutic applications of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%, such as its potential use as an anti-inflammatory and analgesic agent. Additionally, further research could be done to investigate the potential use of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% in drug design and synthesis. Finally, further research could be done to investigate the potential use of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% as a tool for studying enzyme-catalyzed reactions.
Métodos De Síntesis
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-fluoro-3-methoxycarbonylphenol and 2-chlorophenol in the presence of an acid catalyst. This reaction yields a mixture of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% and other products. The mixture is then purified by column chromatography to obtain pure 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%.
Propiedades
IUPAC Name |
methyl 5-(4-chloro-3-hydroxyphenyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)10-6-8(3-5-12(10)16)9-2-4-11(15)13(17)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERMBBWJMMERHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686129 |
Source


|
| Record name | Methyl 4'-chloro-4-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol | |
CAS RN |
1261921-62-3 |
Source


|
| Record name | Methyl 4'-chloro-4-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














